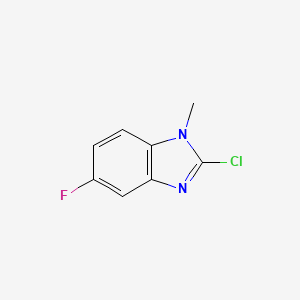
7-chloro-4-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-fluoroquinoline (7-C4FQ) is a synthetic, halogenated quinoline derivative with a broad range of applications in scientific research. It is a versatile compound that can be used in various biochemical, physiological, and pharmacological studies. 7-C4FQ has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds on biological systems. In addition, 7-C4FQ has also been used in laboratory experiments to evaluate the efficacy of various drugs and to study the pharmacokinetics and pharmacodynamics of various compounds.
科学研究应用
7-chloro-4-fluoroquinoline has been used in a variety of scientific research applications, including the study of the mechanism of action of various drugs, the biochemical and physiological effects of various compounds on biological systems, and the evaluation of the efficacy of various drugs. In addition, 7-chloro-4-fluoroquinoline has also been used in laboratory experiments to study the pharmacokinetics and pharmacodynamics of various compounds.
作用机制
The mechanism of action of 7-chloro-4-fluoroquinoline is not completely understood, but it is believed to interact with various proteins and enzymes in the body. It is believed to bind to certain proteins and enzymes, which can then activate or inhibit their activity. In addition, 7-chloro-4-fluoroquinoline is believed to interact with certain receptors in the body, which can then affect the body’s response to various compounds.
Biochemical and Physiological Effects
7-chloro-4-fluoroquinoline has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of various enzymes and proteins in the body, as well as to interact with certain receptors. In addition, 7-chloro-4-fluoroquinoline has been found to affect the metabolism of various compounds and to affect the body’s response to various drugs.
实验室实验的优点和局限性
7-chloro-4-fluoroquinoline has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, 7-chloro-4-fluoroquinoline has a relatively low toxicity, which makes it safe to use in laboratory experiments. However, 7-chloro-4-fluoroquinoline also has some limitations. For example, it is not very soluble in water, which can limit its use in certain experiments.
未来方向
The future of 7-chloro-4-fluoroquinoline research is very promising. In the future, 7-chloro-4-fluoroquinoline may be used to study the biochemical and physiological effects of various compounds on biological systems and to evaluate the efficacy of various drugs. In addition, 7-chloro-4-fluoroquinoline may be used to study the pharmacokinetics and pharmacodynamics of various compounds. Furthermore, 7-chloro-4-fluoroquinoline may be used to study the mechanism of action of various drugs and to develop new drugs that target specific proteins and enzymes. Finally, 7-chloro-4-fluoroquinoline may be used to study the effects of various compounds on the body’s response to various drugs.
合成方法
7-chloro-4-fluoroquinoline can be synthesized by a variety of methods, including the reaction of 4-chloro-7-fluoroquinoline with a base such as sodium hydroxide. The reaction of the base with the 4-chloro-7-fluoroquinoline is carried out under an inert atmosphere, such as nitrogen or argon, and at a temperature of approximately 100°C. The product of the reaction is 7-chloro-4-fluoroquinoline, which can be isolated and purified by various methods, such as column chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-4-fluoroquinoline involves the reaction of 4-fluoroaniline with 1,2-dichlorobenzene followed by cyclization to form the quinoline ring system. The resulting compound is then chlorinated to introduce the chlorine atom at the 7-position of the quinoline ring.", "Starting Materials": [ "4-fluoroaniline", "1,2-dichlorobenzene", "sodium hydroxide", "acetic acid", "sulfuric acid", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium acetate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 4-fluoroaniline with nitrous acid to form 4-fluoro-1-nitrobenzene", "Step 2: Reduction of 4-fluoro-1-nitrobenzene with iron and hydrochloric acid to form 4-fluoroaniline", "Step 3: Diazotization of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Reaction of diazonium salt with 1,2-dichlorobenzene in the presence of copper(I) chloride and sodium acetate to form 7-chloro-4-fluoroquinoline-2-carbonitrile", "Step 5: Cyclization of 7-chloro-4-fluoroquinoline-2-carbonitrile with sulfuric acid to form 7-chloro-4-fluoroquinoline", "Step 6: Chlorination of 7-chloro-4-fluoroquinoline with chlorine gas in the presence of acetic acid and sodium chloride to introduce the chlorine atom at the 7-position of the quinoline ring" ] } | |
CAS 编号 |
103526-68-7 |
产品名称 |
7-chloro-4-fluoroquinoline |
分子式 |
C9H5ClFN |
分子量 |
181.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



